Cas no 323178-03-6 (4-Butoxy-2,3-difluoro-4'-[(1alpha)-4-propylcyclohexyl]biphenyl)

4-Butoxy-2,3-difluoro-4'-[(1alpha)-4-propylcyclohexyl]biphenyl is a liquid crystalline compound characterized by its biphenyl core substituted with butoxy and difluoro groups, along with a chiral cyclohexyl moiety. This structure imparts high thermal stability, broad mesophase range, and excellent electro-optical properties, making it suitable for advanced liquid crystal displays (LCDs) and optoelectronic applications. The difluoro substitution enhances dielectric anisotropy, while the chiral cyclohexyl group contributes to helical twisting power, enabling precise control over alignment and response times. Its compatibility with other liquid crystal materials allows for formulation flexibility in high-performance mixtures. The compound is synthesized under stringent conditions to ensure high purity and consistent performance.
4-Butoxy-2,3-difluoro-4'-[(1alpha)-4-propylcyclohexyl]biphenyl structure
323178-03-6 structure
Product Name:4-Butoxy-2,3-difluoro-4'-[(1alpha)-4-propylcyclohexyl]biphenyl
CAS No:323178-03-6
MF:C25H32F2O
MW:386.51779460907
CID:5012000
PubChem ID:71037687
Update Time:2025-05-20

4-Butoxy-2,3-difluoro-4'-[(1alpha)-4-propylcyclohexyl]biphenyl Chemical and Physical Properties

Names and Identifiers

    • Rel-4-butoxy-2,3-difluoro-4'-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl
    • 4-Butoxy-2,3-difluoro-4'-[(1alpha)-4-propylcyclohexyl]biphenyl
    • F71418
    • 4'-(trans-4-propylcyclohexyl)-2,3-difluoro-4-butoxybiphenyl
    • SCHEMBL13967458
    • BS-47145
    • 323178-03-6
    • 4-butoxy-2,3-difluoro-4'-[(1s,4r)-4-propylcyclohexyl]-1,1'-biphenyl
    • QIMSNOAKQMKZHZ-UHFFFAOYSA-N
    • SCHEMBL26209576
    • Inchi: 1S/C25H32F2O/c1-3-5-17-28-23-16-15-22(24(26)25(23)27)21-13-11-20(12-14-21)19-9-7-18(6-4-2)8-10-19/h11-16,18-19H,3-10,17H2,1-2H3
    • InChI Key: QIMSNOAKQMKZHZ-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=CC=1C1C=CC(=CC=1)C1CCC(CCC)CC1)OCCCC)F

Computed Properties

  • Exact Mass: 386.24212196g/mol
  • Monoisotopic Mass: 386.24212196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.8
  • Topological Polar Surface Area: 9.2

4-Butoxy-2,3-difluoro-4'-[(1alpha)-4-propylcyclohexyl]biphenyl Pricemore >>

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Additional information on 4-Butoxy-2,3-difluoro-4'-[(1alpha)-4-propylcyclohexyl]biphenyl

Research Brief on 4-Butoxy-2,3-difluoro-4'-[(1alpha)-4-propylcyclohexyl]biphenyl (CAS: 323178-03-6)

4-Butoxy-2,3-difluoro-4'-[(1alpha)-4-propylcyclohexyl]biphenyl (CAS: 323178-03-6) is a novel compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique biphenyl structure with butoxy and difluoro substitutions, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, making it a subject of intense scientific inquiry.

The synthesis of 4-Butoxy-2,3-difluoro-4'-[(1alpha)-4-propylcyclohexyl]biphenyl involves a multi-step process that includes the introduction of the butoxy and difluoro groups at specific positions on the biphenyl core. Advanced techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structural integrity and purity of the compound. Researchers have noted its high thermal stability and solubility in organic solvents, which are critical for its formulation into drug products.

In terms of biological activity, preliminary studies have demonstrated that 4-Butoxy-2,3-difluoro-4'-[(1alpha)-4-propylcyclohexyl]biphenyl exhibits potent inhibitory effects on certain enzymatic pathways involved in inflammatory and neoplastic processes. For instance, it has been shown to selectively target cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. These findings suggest its potential as a lead compound for the development of new anti-inflammatory and anti-cancer agents.

Recent in vitro and in vivo studies have further elucidated the pharmacokinetic and pharmacodynamic properties of this compound. Its ability to penetrate cell membranes and achieve therapeutic concentrations in target tissues has been confirmed, along with a favorable safety profile in animal models. These results underscore its potential for clinical translation, although further optimization and toxicity studies are warranted.

The therapeutic potential of 4-Butoxy-2,3-difluoro-4'-[(1alpha)-4-propylcyclohexyl]biphenyl extends beyond its anti-inflammatory and anti-cancer properties. Emerging research indicates its role in modulating other biological targets, such as G-protein coupled receptors (GPCRs) and ion channels, which could expand its applications to neurological and cardiovascular diseases. However, these findings are still in the early stages, and more comprehensive studies are needed to validate these effects.

In conclusion, 4-Butoxy-2,3-difluoro-4'-[(1alpha)-4-propylcyclohexyl]biphenyl (CAS: 323178-03-6) represents a promising candidate for drug development, with its unique chemical structure and multifaceted biological activities. Ongoing research aims to optimize its pharmacological properties and explore its therapeutic potential in various disease models. The compound's versatility and efficacy make it a valuable subject for future investigations in the chemical biology and pharmaceutical fields.

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